molecular formula C14H14ClN3O2 B5309352 N-(5-chloro-2-methoxyphenyl)-N'-(4-pyridinylmethyl)urea

N-(5-chloro-2-methoxyphenyl)-N'-(4-pyridinylmethyl)urea

Cat. No. B5309352
M. Wt: 291.73 g/mol
InChI Key: YPIFNGOTPPGGSS-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-N'-(4-pyridinylmethyl)urea, also known as CPI-455, is a small molecule inhibitor that targets bromodomain and extra-terminal (BET) proteins. BET proteins are involved in the regulation of gene expression, and their inhibition has shown promise in the treatment of various diseases, including cancer and inflammation. In

Mechanism of Action

N-(5-chloro-2-methoxyphenyl)-N'-(4-pyridinylmethyl)urea targets BET proteins, which are involved in the regulation of gene expression. Specifically, N-(5-chloro-2-methoxyphenyl)-N'-(4-pyridinylmethyl)urea binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and leading to the downregulation of target genes. This mechanism of action has been shown to be effective in inhibiting the growth of cancer cells and reducing inflammation.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-inflammatory effects, N-(5-chloro-2-methoxyphenyl)-N'-(4-pyridinylmethyl)urea has been shown to have other biochemical and physiological effects. For example, N-(5-chloro-2-methoxyphenyl)-N'-(4-pyridinylmethyl)urea has been shown to inhibit the growth of malaria parasites, making it a potential treatment for malaria. N-(5-chloro-2-methoxyphenyl)-N'-(4-pyridinylmethyl)urea has also been shown to improve cognitive function in animal models, suggesting that it may have potential as a treatment for neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of N-(5-chloro-2-methoxyphenyl)-N'-(4-pyridinylmethyl)urea is its specificity for BET proteins, which reduces the risk of off-target effects. However, N-(5-chloro-2-methoxyphenyl)-N'-(4-pyridinylmethyl)urea has a relatively short half-life, which may limit its effectiveness in vivo. Additionally, the synthesis of N-(5-chloro-2-methoxyphenyl)-N'-(4-pyridinylmethyl)urea is complex and low-yielding, which may limit its availability for research purposes.

Future Directions

There are several potential future directions for research on N-(5-chloro-2-methoxyphenyl)-N'-(4-pyridinylmethyl)urea. One area of interest is the development of more potent and selective BET inhibitors. Another area of interest is the use of N-(5-chloro-2-methoxyphenyl)-N'-(4-pyridinylmethyl)urea in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their effectiveness. Finally, further research is needed to better understand the mechanism of action of N-(5-chloro-2-methoxyphenyl)-N'-(4-pyridinylmethyl)urea and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of N-(5-chloro-2-methoxyphenyl)-N'-(4-pyridinylmethyl)urea involves several steps, starting with the reaction of 5-chloro-2-methoxyaniline with ethyl chloroformate to form the corresponding carbamate. This intermediate is then reacted with pyridine-4-carboxaldehyde to form the corresponding Schiff base, which is subsequently reduced with sodium borohydride to yield N-(5-chloro-2-methoxyphenyl)-N'-(4-pyridinylmethyl)urea. The overall yield of this synthesis is approximately 25%.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-N'-(4-pyridinylmethyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and prostate cancer. N-(5-chloro-2-methoxyphenyl)-N'-(4-pyridinylmethyl)urea has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-(pyridin-4-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2/c1-20-13-3-2-11(15)8-12(13)18-14(19)17-9-10-4-6-16-7-5-10/h2-8H,9H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPIFNGOTPPGGSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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